molecular formula C9H18O2 B089808 Octyl formate CAS No. 112-32-3

Octyl formate

Cat. No.: B089808
CAS No.: 112-32-3
M. Wt: 158.24 g/mol
InChI Key: AVBRYQRTMPHARE-UHFFFAOYSA-N
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Description

Octyl formate is an ester compound formed from octanol and formic acid. It is a colorless liquid with a strong rose- or orange-like fragrance, making it a valuable ingredient in the perfume industry. It is also used in cosmetics and flavoring agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: Octyl formate can be synthesized through chemical or enzymatic methods. The chemical synthesis involves the esterification of octanol with formic acid, often catalyzed by sulfuric acid. The reaction typically requires high temperatures and pressures .

Industrial Production Methods: In industrial settings, this compound is often produced using immobilized enzymes like Novozym 435. This method is environmentally friendly and cost-effective. The optimal conditions for enzymatic synthesis include a 1:7 molar ratio of formic acid to octanol, a reaction temperature of 40°C, and the use of 1,2-dichloroethane as a solvent .

Chemical Reactions Analysis

Types of Reactions: Octyl formate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back into octanol and formic acid.

    Oxidation: It can be oxidized to formic acid and other oxidation products.

    Reduction: Reduction reactions can convert this compound into other alcohols or hydrocarbons.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products:

    Hydrolysis: Octanol and formic acid.

    Oxidation: Formic acid and other oxidation products.

    Reduction: Various alcohols and hydrocarbons.

Scientific Research Applications

Octyl formate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Employed in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug delivery systems and as a flavoring agent in pharmaceuticals.

    Industry: Widely used in the perfume and cosmetics industry due to its pleasant fragrance.

Mechanism of Action

The mechanism of action of octyl formate involves its interaction with various molecular targets and pathways. In enzymatic reactions, this compound acts as a substrate for esterases, which catalyze its hydrolysis into octanol and formic acid. The formic acid produced can participate in various metabolic pathways, including the formate oxidation pathway .

Comparison with Similar Compounds

    Octyl acetate: Another ester with a fruity fragrance, used in perfumes and flavorings.

    Hexyl formate: Similar ester with a different alcohol component, used in flavorings and fragrances.

    Amyl formate: Used in the perfume industry for its pleasant aroma.

Uniqueness: Octyl formate is unique due to its strong rose- or orange-like fragrance, making it particularly valuable in the perfume industry. Its enzymatic production method also offers an environmentally friendly alternative to traditional chemical synthesis .

Properties

IUPAC Name

octyl formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-2-3-4-5-6-7-8-11-9-10/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBRYQRTMPHARE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059417
Record name Formic acid, octyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, colourless liquid with a fruity, rose-orange odour
Record name Octyl formate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038603
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Octyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/258/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

87.00 to 89.00 °C. @ 20.00 mm Hg
Record name Octyl formate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038603
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in most fixed oils, mineral oil, propylene glycol; insoluble in glycerol, 1 ml in 5 ml 70% alcohol (in ethanol)
Record name Octyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/258/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.869-0.874
Record name Octyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/258/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

112-32-3
Record name Octyl formate
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Record name Octyl formate
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Record name Octyl formate
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404473
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Record name Formic acid, octyl ester
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Record name Formic acid, octyl ester
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Record name Octyl formate
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Record name OCTYL FORMATE
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Record name Octyl formate
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URL http://www.hmdb.ca/metabolites/HMDB0038603
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-39.1 °C
Record name Octyl formate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038603
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary applications of octyl formate?

A1: this compound is a valuable compound with applications in various industries. It's primarily known for its pleasant, fruity aroma, making it a sought-after ingredient in the perfume industry for products like cosmetics, perfumes, and flavorings [, ].

Q2: How does enzymatic synthesis offer a more sustainable approach to producing this compound?

A3: Enzymatic synthesis is gaining traction as a greener alternative for this compound production due to its environmentally friendly nature []. This method utilizes enzymes, biological catalysts, under milder reaction conditions, reducing the environmental footprint compared to conventional chemical methods.

Q3: What specific enzyme has shown promising results in the enzymatic synthesis of this compound?

A4: Research indicates that Novozym 435, an immobilized lipase, exhibits high efficiency in catalyzing the synthesis of this compound []. This enzyme allows for its reuse without compromising the yield, offering economic advantages for large-scale production.

Q4: What factors influence the enzymatic synthesis of this compound using Novozym 435?

A5: Several factors can impact the yield of this compound during enzymatic synthesis using Novozym 435. These include the concentration of the enzyme, the ratio of formic acid to octanol used in the reaction, the temperature at which the reaction is carried out, and the type of solvent used [].

Q5: Can you elaborate on the optimal conditions identified for maximizing this compound yield with Novozym 435?

A6: Studies have shown that a maximum conversion rate of 96.51% can be achieved using 15 g/L of Novozym 435 with a formic acid to octanol ratio of 1:7. This reaction is optimally performed at 40°C using 1,2-dichloroethane as the solvent [].

Q6: Beyond enzymatic synthesis, what other methods have been explored for this compound production?

A7: Researchers have investigated the use of strong acid positive ion exchange resins as catalysts for this compound synthesis []. This method has shown promising results, offering advantages such as low cost, ease of preparation, and reusability of the catalyst.

Q7: What are the optimal reaction conditions for this compound synthesis using strong acid positive ion exchange resins?

A8: Studies show that a yield of 95.94% can be achieved with a reaction temperature of 100°C, a reaction time of 30 minutes, and a molar ratio of formic acid to n-octyl alcohol of 0.18:0.15 []. The presence of a water-carrying agent, like cyclohexane, is also crucial for optimal yield.

Q8: Can you provide some insights into the chemical composition of essential oils where this compound is a significant component?

A9: this compound has been identified as a significant component in the essential oils of various plants, including Boswellia papyrifera [] and Gaillonia eriantha []. These oils often contain a complex mixture of volatile compounds, including monoterpenes, sesquiterpenes, and diterpenes, contributing to their unique aroma profiles.

Q9: What is the significance of studying the volatile profile of essential oils like those containing this compound?

A10: Analyzing the volatile profile of essential oils helps determine their chemical composition, which can be valuable for quality control, authentication of plant sources, and understanding their potential biological activities [, ]. This information is particularly relevant for industries utilizing essential oils in products like fragrances, flavors, and traditional medicines.

Q10: Have any studies explored the biological activity of essential oils containing this compound?

A11: Yes, research has shown that the essential oil of Boswellia papyrifera, which contains this compound, exhibits potent antimycobacterial activity against various Mycobacterium tuberculosis strains, including multi-drug resistant strains []. This finding highlights the potential of essential oils as a source of novel therapeutic agents against infectious diseases.

Q11: Are there any documented safety assessments for this compound as a fragrance ingredient?

A12: Yes, the Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment for this compound (CAS Registry Number 112-32-3) []. This assessment likely considered factors like potential for skin sensitization, irritation, and other toxicological endpoints relevant to its use in fragrances.

Q12: What insights can be gained from studying the volatile profiles of cacti species, particularly regarding this compound?

A13: Research on the volatile profiles of cacti, including those in the genera Cylindropuntia, Grusonia, Consolea, Opuntia, Quiabentia, and Tacinga [], contributes to understanding their chemotaxonomy and evolutionary relationships. These studies often involve identifying and quantifying various volatile compounds, including esters like this compound, which can serve as chemotaxonomic markers.

Q13: Are there any studies focusing on alternative applications of this compound beyond fragrances?

A14: While this compound is primarily known for its fragrance applications, research has explored its potential as a cofactor regenerator in aqueous/organic two-liquid phase systems []. This area of study highlights the versatility of this compound and its potential use in chemical reactions relevant to various fields.

Q14: What is the role of computational chemistry in understanding compounds like this compound?

A15: Computational chemistry tools are crucial for studying the properties and behavior of molecules like this compound. Techniques like molecular modeling and simulations can provide insights into its structure, interactions with other molecules, and potential reactivity [].

Q15: How can computational chemistry contribute to the development of new applications for this compound?

A16: By employing computational methods like Quantitative Structure-Activity Relationship (QSAR) modeling, researchers can predict the properties and activities of this compound derivatives or related compounds []. This approach can accelerate the discovery of new applications for this compound in various fields, including pharmaceuticals, materials science, and catalysis.

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